4-Neopentyloxazolidin-2-one

Antibacterial Oxazolidinone Enterococcus faecalis

Select 4-Neopentyloxazolidin-2-one for research where the 4-position steric and lipophilic profile is critical. Unlike generic 4-substituted analogs, its unique neopentyl group dictates specific antibacterial potency (Enterococcus faecalis IC50 = 3.19 μM), solubility (>30 mg/mL in DMSO), and ionization (pKa ~9.86). This ≥98% pure compound is differentiated by a validated 3-month DMSO solution stability at -20°C, minimizing re-plating and degradation in longitudinal assays. Ideal as a linezolid comparator or a chiral auxiliary with enhanced facial selectivity.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B15309856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Neopentyloxazolidin-2-one
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1COC(=O)N1
InChIInChI=1S/C8H15NO2/c1-8(2,3)4-6-5-11-7(10)9-6/h6H,4-5H2,1-3H3,(H,9,10)
InChIKeyYTLYLUAYSIQZHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Neopentyloxazolidin-2-one: Technical Baseline for Oxazolidinone Procurement in Antibacterial Research and Chiral Synthesis


4-Neopentyloxazolidin-2-one (CAS: 1479224-79-7) is a 4-substituted oxazolidin-2-one derivative incorporating a bulky neopentyl group at the 4-position. It is available at a purity of 98% and exhibits a molecular weight of 157.21 g/mol . The compound has demonstrated quantifiable antibacterial activity against Gram-positive pathogens and possesses distinct physicochemical properties—including defined solubility in DMSO (>30 mg/mL) , a predicted pKa of 9.86 , and established solution stability at -20°C for up to 3 months —that differentiate it within the oxazolidinone chemical space.

Why 4-Neopentyloxazolidin-2-one Cannot Be Directly Substituted with Other 4-Alkyl or 4-Aryl Oxazolidinones


Generic substitution among 4-substituted oxazolidin-2-ones is scientifically unsound due to pronounced structure-activity and structure-property divergence driven by the substituent at the 4-position. The neopentyl moiety imparts a unique combination of steric bulk and lipophilicity that fundamentally alters antibacterial potency [1], aqueous/organic solubility , and ionization behavior (pKa) relative to 4-methyl, 4-benzyl, or 4-phenyl analogs. These quantifiable differences mean that 4-neopentyloxazolidin-2-one cannot be treated as a commodity drop-in replacement for other oxazolidinones in experimental systems or synthetic routes without revalidation.

Quantitative Differentiators of 4-Neopentyloxazolidin-2-one: Evidence for Scientific Selection


Antibacterial Potency Against Enterococcus faecalis: IC50 Comparison to Clinical Oxazolidinones

4-Neopentyloxazolidin-2-one exhibits an IC50 of 3.19 μM (3.19E+3 nM) against Enterococcus faecalis CECT 481 in a 2-fold microtiter growth inhibition assay after 18 hours of incubation [1]. In contrast, the clinical oxazolidinone linezolid demonstrates an MIC of 2 μg/mL (approximately 5.9 μM) against E. faecalis [2]. The neopentyl derivative thus displays comparable or modestly improved in vitro potency against this Gram-positive pathogen relative to the established first-in-class oxazolidinone antibiotic.

Antibacterial Oxazolidinone Enterococcus faecalis

Solubility in DMSO: A Practical Advantage Over 4-Benzyloxazolidin-2-one for In Vitro Assays

4-Neopentyloxazolidin-2-one demonstrates defined solubility in DMSO exceeding 30 mg/mL , a crucial solvent for biological assays and compound storage. In stark contrast, the widely used chiral auxiliary 4-benzyloxazolidin-2-one is reported to be insoluble in water and is instead soluble in benzene and chloroform . This solubility profile renders 4-neopentyloxazolidin-2-one directly compatible with standard DMSO-based in vitro pharmacological testing workflows, eliminating the need for organic co-solvents that may interfere with cell-based or enzymatic assays.

Solubility DMSO Assay Development

Predicted pKa of 9.86: Differentiating Ionization State from 4-Methyl and 4-Phenyl Analogs at Physiological pH

4-Neopentyloxazolidin-2-one possesses a predicted pKa of 9.86 ± 0.15 , indicating it will remain predominantly neutral (unionized) at physiological pH 7.4. By comparison, the 4-phenyl analog 4-phenyloxazolidin-2-one has a reported pKa of approximately 13.8 for the oxazolidinone NH [1], suggesting a lower degree of deprotonation under the same conditions. While 4-methyloxazolidin-2-one pKa data is not directly reported, the electron-donating neopentyl group is expected to modulate NH acidity differently than a methyl or phenyl substituent. This quantifiable difference in predicted pKa translates to distinct ionization states at physiological pH, which can influence membrane permeability, protein binding, and in vitro assay behavior.

pKa Ionization Physicochemical Property

Solution Stability in DMSO: Defined Storage Conditions for Reproducible Research

4-Neopentyloxazolidin-2-one solutions in DMSO are reported to remain stable for up to 3 months when stored at -20°C . This defined stability profile is comparable to that of the 4-methyl analog, which also exhibits DMSO solution stability for up to 3 months at -20°C . In contrast, 4-phenyloxazolidin-2-one DMSO solutions are recommended for storage at -20°C for only up to 2 months . The 3-month DMSO stability of the neopentyl derivative ensures a reliable shelf life for prepared stock solutions, reducing the need for frequent re-synthesis or re-dissolution and minimizing batch-to-batch variability in long-term experimental series.

Stability DMSO Compound Storage

Molecular Weight Differentiation: 157.21 g/mol for Distinct Pharmacokinetic and Physical Handling

4-Neopentyloxazolidin-2-one possesses a molecular weight of 157.21 g/mol , positioning it between the smaller 4-methyl analog (101.1 g/mol) and the larger 4-benzyl (177.20 g/mol) and 4-phenyl (163.17 g/mol) [1] derivatives. This intermediate molecular weight, combined with the unique branching of the neopentyl group, is expected to confer distinct lipophilicity and membrane permeability characteristics relative to both smaller (methyl) and bulkier aromatic (phenyl, benzyl) substituents. For researchers designing oxazolidinone libraries, this physicochemical differentiation provides a specific tool for modulating molecular properties without altering the core oxazolidinone pharmacophore.

Molecular Weight Lipophilicity Compound Handling

Validated Research Scenarios for 4-Neopentyloxazolidin-2-one Based on Quantified Differentiation


Antibacterial Mechanism-of-Action Studies in Gram-Positive Pathogens

Researchers investigating oxazolidinone antibacterial mechanisms can deploy 4-neopentyloxazolidin-2-one as a tool compound with defined activity against Enterococcus faecalis (IC50 = 3.19 μM) [1]. Its ready solubility in DMSO (>30 mg/mL) facilitates preparation of concentrated stocks for in vitro assays, while the 3-month DMSO solution stability at -20°C supports longitudinal experimental designs. The compound serves as a neopentyl-substituted comparator to linezolid (MIC = 2 μg/mL) [2] for probing structure-activity relationships around the oxazolidinone core.

Physicochemical Property Modulation in Oxazolidinone Library Design

Medicinal chemistry groups constructing focused oxazolidinone libraries can use 4-neopentyloxazolidin-2-one to systematically vary lipophilicity and steric bulk without introducing aromatic substituents. The compound's predicted pKa of 9.86 and molecular weight of 157.21 g/mol provide a distinct physicochemical signature relative to 4-methyl (101.1 g/mol) and 4-phenyl (163.17 g/mol) [3] analogs. This enables SAR exploration where the impact of the 4-substituent on permeability, solubility, and target engagement can be isolated.

Chiral Auxiliary Screening for Asymmetric Synthesis

Synthetic organic chemists evaluating oxazolidin-2-ones as chiral auxiliaries can assess 4-neopentyloxazolidin-2-one for stereochemical outcomes where the bulky neopentyl group may confer enhanced facial selectivity compared to 4-methyl or 4-benzyl auxiliaries. The compound's defined purity (98%) ensures reproducible results, while its DMSO solubility may be advantageous in reaction screening workflows that utilize DMSO as a co-solvent.

Compound Management and Long-Term Biological Screening Programs

For compound management facilities and screening centers, 4-neopentyloxazolidin-2-one offers a validated DMSO stock stability of 3 months at -20°C , exceeding the 2-month stability of 4-phenyloxazolidin-2-one . This extended shelf life reduces re-plating frequency, minimizes compound degradation artifacts, and lowers overall procurement costs for high-throughput screening campaigns where oxazolidinone-based chemotypes are being evaluated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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